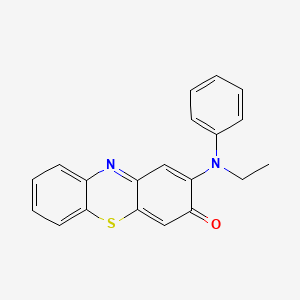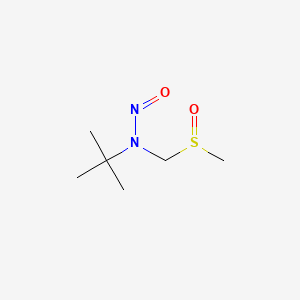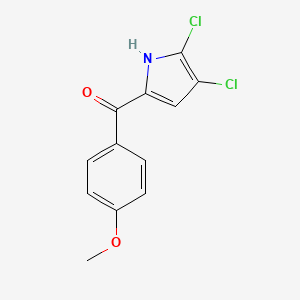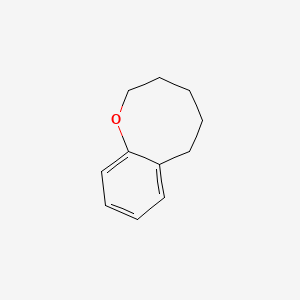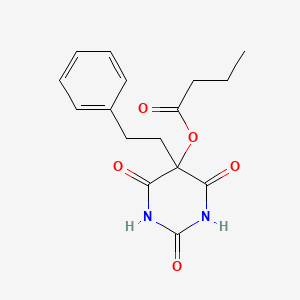
5-Butyryloxy-5-(1-phenylethyl)barbituric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butyryloxy-5-(1-phenylethyl)barbituric acid is a derivative of barbituric acid, a compound that forms the core structure of barbiturate drugs. Barbiturates are known for their sedative and hypnotic properties. This specific compound is characterized by the presence of a butyryloxy group and a 1-phenylethyl group attached to the barbituric acid core, which may influence its pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyryloxy-5-(1-phenylethyl)barbituric acid typically involves the following steps:
Bromination: The starting material, such as diethyl ethylmalonate, undergoes bromination to introduce bromine atoms.
Alkylation: The brominated intermediate is then alkylated with 1-phenylethyl bromide to introduce the 1-phenylethyl group.
Cyclization and Acidification: The alkylated product undergoes cyclization to form the barbituric acid core, followed by acidification to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-Butyryloxy-5-(1-phenylethyl)barbituric acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted barbituric acid derivatives.
Wissenschaftliche Forschungsanwendungen
5-Butyryloxy-5-(1-phenylethyl)barbituric acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its sedative and hypnotic properties, as well as its potential use in treating neurological disorders.
Industry: Utilized in the development of pharmaceuticals and as a precursor in chemical manufacturing
Wirkmechanismus
The mechanism of action of 5-Butyryloxy-5-(1-phenylethyl)barbituric acid involves its interaction with the central nervous system. It likely acts on gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and hypnotic effects. The compound may also inhibit excitatory neurotransmitters like glutamate, contributing to its overall depressant effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenobarbital: A long-acting barbiturate used as an anticonvulsant and sedative.
Pentobarbital: A short-acting barbiturate used for anesthesia and euthanasia.
Secobarbital: A short-acting barbiturate used for sedation and as a pre-anesthetic.
Uniqueness
5-Butyryloxy-5-(1-phenylethyl)barbituric acid is unique due to its specific substituents, which may alter its pharmacokinetics and pharmacodynamics compared to other barbiturates. The presence of the butyryloxy and 1-phenylethyl groups can influence its solubility, potency, and duration of action, making it a compound of interest for further research and development .
Eigenschaften
CAS-Nummer |
53761-09-4 |
|---|---|
Molekularformel |
C16H18N2O5 |
Molekulargewicht |
318.32 g/mol |
IUPAC-Name |
[2,4,6-trioxo-5-(2-phenylethyl)-1,3-diazinan-5-yl] butanoate |
InChI |
InChI=1S/C16H18N2O5/c1-2-6-12(19)23-16(10-9-11-7-4-3-5-8-11)13(20)17-15(22)18-14(16)21/h3-5,7-8H,2,6,9-10H2,1H3,(H2,17,18,20,21,22) |
InChI-Schlüssel |
FRCFCYBYJJVOBG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OC1(C(=O)NC(=O)NC1=O)CCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[4-(benzyloxy)phenoxy]-2-methylpropanoate](/img/structure/B14647727.png)
![1-Isocyanato-2-[(propan-2-yl)sulfanyl]propane](/img/structure/B14647732.png)
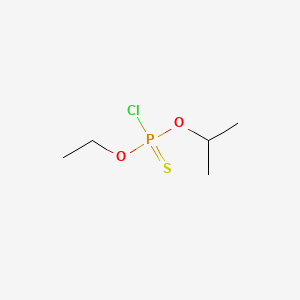
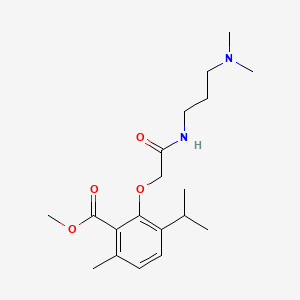



![3-Ethyl-1-[2-(1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B14647766.png)
